molecular formula C11H10N2O B1407187 2-Methylquinoline-6-carboxamide CAS No. 37535-43-6

2-Methylquinoline-6-carboxamide

Cat. No. B1407187
CAS RN: 37535-43-6
M. Wt: 186.21 g/mol
InChI Key: FMOAWYNLJWFXOH-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O . It is used in the field of life sciences as a chemical building block .


Synthesis Analysis

The synthesis of 2-Methylquinoline-6-carboxamide and its derivatives has been reported in various studies . For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and their metabotropic glutamate receptor type 1 (mGluR1) antagonistic activities were evaluated in a functional cell-based assay .


Molecular Structure Analysis

The molecular structure of 2-Methylquinoline-6-carboxamide consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Methylquinoline-6-carboxamide, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

2-Methylquinoline-6-carboxamide is a solid substance with a molecular weight of 186.213 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Drug Discovery

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Anticancer Agents

Quinoline-carboxamide derivatives have shown potential as anticancer agents. For example, certain derivatives showed good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 . These derivatives were compared to the reference standard Doxorubicin .

Apoptotic Inducers

Quinoline-carboxamide derivatives have also been studied as potential apoptotic inducers . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. These compounds can trigger apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pim-1 Kinase Inhibitors

Some quinoline-carboxamide derivatives have shown potential as Pim-1 kinase inhibitors . Pim-1 kinase is an enzyme that in humans is encoded by the PIM1 gene. It is often overexpressed in cancer and thus is a target for therapeutic intervention .

Synthetic Organic Chemistry

Quinoline is used in synthetic organic chemistry due to its versatile applications . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

Industrial Applications

Quinoline is also used in various industrial applications . However, the specific industrial applications of 2-Methylquinoline-6-carboxamide are not well-documented.

Mechanism of Action

While the specific mechanism of action for 2-Methylquinoline-6-carboxamide is not explicitly mentioned in the search results, quinoline derivatives are known to exhibit various biological activities. They are used in the treatment of numerous conditions, including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .

Safety and Hazards

The safety data sheet for 2-Methylquinoline-6-carboxamide indicates that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include immediate medical attention if swallowed and thorough washing if in contact with skin .

Future Directions

Quinoline and its derivatives, including 2-Methylquinoline-6-carboxamide, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOAWYNLJWFXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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